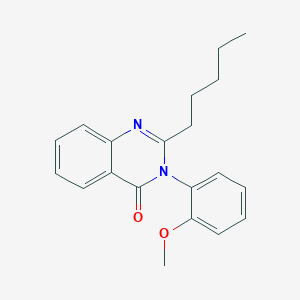![molecular formula C15H16N4OS B10871375 N-(4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetamide](/img/structure/B10871375.png)
N-(4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
pyridine-3-ylmethylcarbamothioylaminophenylacetamide , is a chemical compound with an intriguing structure. Let’s explore its properties and applications.
Vorbereitungsmethoden
Synthetic Routes:: The synthesis of this compound involves several steps. One of the reported methods is the reaction between 4-(pyridin-3-ylmethyl)carbamothioyl chloride and 4-aminophenylacetic acid . The reaction proceeds under appropriate conditions to yield N-(4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetamide .
Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides valuable insights into its preparation.
Analyse Chemischer Reaktionen
Reactivity:: N-(4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetamide can undergo various reactions:
Oxidation: It may be oxidized under suitable conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the phenyl ring can be replaced.
Oxidation: Reagents like potassium permanganate (KMnO~4~) or hydrogen peroxide (H~2~O~2~) can be used.
Reduction: Sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are common reducing agents.
Substitution: Various halogens (e.g., chlorine, bromine) can be employed.
Major Products:: The specific products depend on the reaction conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction could lead to corresponding amines.
Wissenschaftliche Forschungsanwendungen
N-(4-{[(pyridin-3-ylmethyl)carbamothioyl]amino}phenyl)acetamide has diverse applications:
Chemistry: It serves as a versatile building block for designing novel molecules.
Biology: Researchers explore its interactions with biomolecules.
Medicine: Investigations focus on its potential as an anticancer agent.
Industry: Its unique structure may find applications in materials science.
Wirkmechanismus
The compound likely exerts its effects through interactions with cellular targets. Further studies are needed to elucidate its precise mechanism.
Vergleich Mit ähnlichen Verbindungen
Eigenschaften
Molekularformel |
C15H16N4OS |
|---|---|
Molekulargewicht |
300.4 g/mol |
IUPAC-Name |
N-[4-(pyridin-3-ylmethylcarbamothioylamino)phenyl]acetamide |
InChI |
InChI=1S/C15H16N4OS/c1-11(20)18-13-4-6-14(7-5-13)19-15(21)17-10-12-3-2-8-16-9-12/h2-9H,10H2,1H3,(H,18,20)(H2,17,19,21) |
InChI-Schlüssel |
BEFNYKMKVJLESI-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=S)NCC2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2E)-3-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-2-cyano-N-methylprop-2-enamide](/img/structure/B10871292.png)
![3-(4-methylphenyl)-4-(2-nitrophenyl)-5-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B10871296.png)
![N-(4-{2-[(2,4-dichlorophenoxy)acetyl]hydrazinyl}-6-methylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B10871303.png)

![1-(3-Chlorophenyl)-3-[2-(phenylsulfanyl)phenyl]thiourea](/img/structure/B10871317.png)
![2-[(2E)-2-(4-chlorobenzylidene)hydrazinyl]-3-cyclohexyl-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-one](/img/structure/B10871323.png)
![(4E)-2-(1H-benzimidazol-2-yl)-4-[(dimethylamino)methylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10871324.png)
![Ethyl [(4-oxo-3-phenyl-3,4,6,7,8,9-hexahydropyrimido[4,5-b]quinolin-2-yl)sulfanyl]acetate](/img/structure/B10871327.png)
![1-(2-{[(2Z)-2-(1-cyano-2-oxo-2-phenylethylidene)-3-phenyl-2,3-dihydro-1,3-thiazol-4-yl]amino}-2-oxoethyl)piperidine-4-carboxamide](/img/structure/B10871331.png)
![6-(4-ethoxyphenyl)-1,3-dimethyl-4-oxo-4H-cyclohepta[c]furan-8-yl 4-iodobenzoate](/img/structure/B10871335.png)
![7-(1,3-benzothiazol-2-yl)-5,6-dimethyl-3-[2-(morpholin-4-yl)ethyl]-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine](/img/structure/B10871336.png)
![4-[2-({[4-(4-methoxyphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]-N-(prop-2-en-1-yl)piperazine-1-carbothioamide](/img/structure/B10871343.png)
![(3Z)-3-{[(4-methylphenyl)amino]methylidene}-2H-chromene-2,4(3H)-dione](/img/structure/B10871350.png)
![4-[2-({(1E)-1-[1-(1,3-benzothiazol-2-yl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]-N-ethylpiperazine-1-carbothioamide](/img/structure/B10871351.png)
